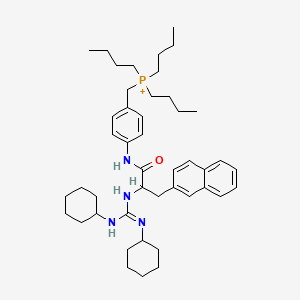
(4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and phosphonium ions. The presence of these groups contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of cyclohexylamine with a suitable aldehyde or ketone to form the bis(cyclohexylamino)methylene intermediate.
Amidation: The intermediate is then reacted with naphthalene-2-ylpropanoic acid to form the amido derivative.
Phosphonium Salt Formation: The final step involves the reaction of the amido derivative with tributylphosphine to form the phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound may be used as a probe or ligand in studies involving protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(phenyl)propanamido)benzyl)tributylphosphonium
- (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)triphenylphosphonium
Uniqueness
Compared to similar compounds, (4-(2-((Bis(cyclohexylamino)methylene)amino)-3-(naphthalen-2-yl)propanamido)benzyl)tributylphosphonium exhibits unique properties due to the presence of the naphthalene moiety
属性
分子式 |
C45H68N4OP+ |
|---|---|
分子量 |
712.0 g/mol |
IUPAC 名称 |
tributyl-[[4-[[2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium |
InChI |
InChI=1S/C45H67N4OP/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50)/p+1 |
InChI 键 |
UKMJWGFHXMGRNG-UHFFFAOYSA-O |
规范 SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


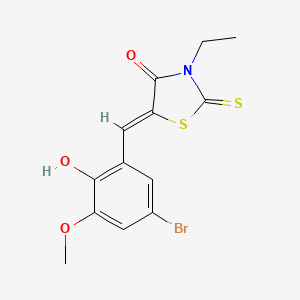
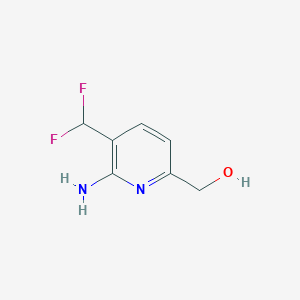
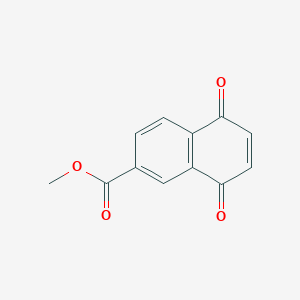
![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)
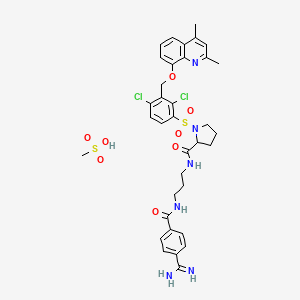
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

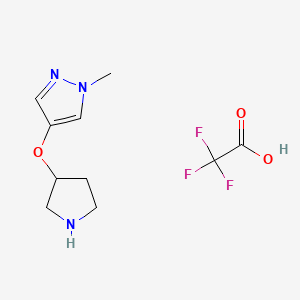
![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
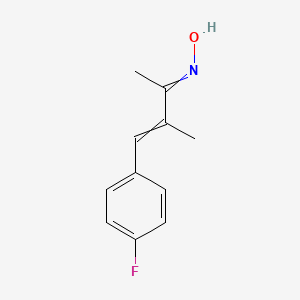
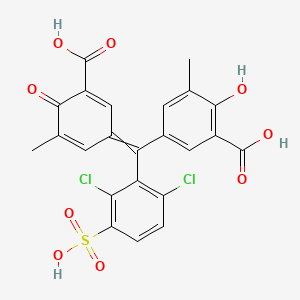
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
